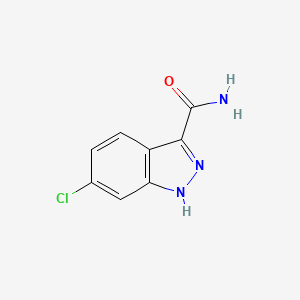

6-chloro-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMVONUYSAGRKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reactions

- The indazole core is functionalized with a chlorine atom at the 6-position.

- The 3-carboxylic acid group is introduced typically via oxidation of an aldehyde precursor or direct carboxylation.

Representative Method from Literature

A detailed synthetic route involves:

- Formation of 6-chloro-5-(4-hydroxymethylphenyl)-1H-indole-3-carbaldehyde by reaction of 5-bromo-6-chloro-1H-indole with phosphorus oxychloride and N,N-dimethylformamide (DMF), followed by hydrolysis and isolation of the aldehyde intermediate.

- Oxidation of the aldehyde to the corresponding carboxylic acid using sodium chlorite in the presence of sodium phosphate monobasic hydrate and 2-methyl-2-butene as a scavenger in a biphasic system of acetonitrile, tert-butanol, and water.

This method yields the 6-chloro-1H-indazole-3-carboxylic acid with high purity and good yield.

Conversion to this compound

Activation and Coupling

- The carboxylic acid is activated using coupling reagents such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine in an inert solvent such as dimethylformamide (DMF).

- The activated intermediate is then reacted with ammonia or substituted amines to form the carboxamide.

Typical Reaction Conditions

| Step | Reagents & Conditions | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Activation | 6-chloro-1H-indazole-3-carboxylic acid + HBTU + DIPEA | Room temperature | 2 hours | DMF | Stirred to form intermediate |

| Coupling | Addition of ammonia or amine | Room temperature, then 45 °C | Overnight + 10 hours | DMF | Followed by solvent removal and workup |

| Isolation | Precipitation/filtration | Ambient | - | Dichloromethane | Product purified by filtration and drying |

Alternative Preparation via Direct Amidation

Some literature reports direct amidation of the 6-chloro-1H-indazole-3-carboxylic acid with ammonia or amines using coupling agents such as carbodiimides or acid chlorides generated in situ, sometimes under mild heating.

- Typical amide formation involves stirring the acid with amine in the presence of a base like triethylamine (TEA) at room temperature for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Workup includes aqueous quenching, extraction with organic solvents (e.g., chloroform with methanol), washing, drying, and purification by column chromatography.

Summary Table of Preparation Methods

Analytical and Purification Notes

- The intermediate acids and final amides are typically characterized by NMR, IR, and mass spectrometry.

- Crystalline forms of the acid can be obtained by recrystallization from methanol or other solvents, affecting purity and stability.

- Purification of the amide products often requires column chromatography with gradient elution (e.g., 0–5% methanol in chloroform).

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride and alkyl halides.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer and Anti-Inflammatory Agents

6-Chloro-1H-indazole-3-carboxamide serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating cancer and inflammation. Research indicates that derivatives of indazole compounds exhibit promising anti-cancer activity through various mechanisms, including enzyme inhibition and modulation of cell cycle progression. For instance, a study demonstrated that certain indazole derivatives could inhibit the proliferation of K562 leukemia cells with an IC50 value of 5.15 µM, indicating potential for therapeutic applications against hematological malignancies .

Enzyme Inhibition

Indazole derivatives are known to exhibit enzyme inhibition properties, particularly against kinases involved in cancer progression. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the indazole ring significantly impact inhibitory activity. For example, compounds with specific substituents at the 4 and 6 positions have shown enhanced potency against Bcr-Abl kinase, a target in chronic myelogenous leukemia .

Biochemical Research

Mechanistic Studies

The compound is utilized in studies investigating biochemical pathways and disease mechanisms. Its role in stabilizing mast cells and inhibiting calcium influx has been documented, showcasing its relevance in understanding allergic responses and inflammation . Additionally, it has been used to explore protein binding interactions that are crucial for drug design.

Material Science

Development of New Materials

The unique chemical properties of this compound make it a candidate for creating advanced materials such as polymers and coatings. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to tailor material properties for specific applications .

Agricultural Chemistry

Agrochemical Development

Research into this compound includes its potential as an agrochemical component. It may be explored for developing herbicides or fungicides, contributing to crop protection strategies that enhance agricultural productivity . The compound's efficacy against various pests or diseases can be evaluated through targeted studies.

Analytical Chemistry

Quantification Techniques

In analytical chemistry, this compound is employed in techniques like chromatography and spectroscopy. These methods facilitate the identification and quantification of complex mixtures, making it valuable for quality control in pharmaceutical formulations .

Case Studies

Mechanism of Action

The mechanism of action of 6-chloro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of various signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-chloro-1H-indazole-3-carboxamide with structurally related indazole derivatives, focusing on substituent positions, functional groups, and key properties:

Key Observations:

Substituent Position and Halogen Effects :

- The 6-chloro substitution in the target compound may confer distinct electronic and steric properties compared to 5-substituted analogs (e.g., 5-bromo or 5-fluoro). Bromine at position 6 (as in 6-bromo-1H-indazole-3-carboxaldehyde) shows higher structural similarity (0.87) to the target compound than 5-bromo analogs (0.82).

- Fluorine at position 5 (5-fluoro-1H-indazole-3-carboxaldehyde) achieves higher synthetic yields (87%) compared to bromine at position 6 (78%), suggesting steric or electronic challenges with bulkier halogens.

Carboxylic acid derivatives (e.g., 3-chloro-1H-indazole-6-carboxylic acid) exhibit high similarity scores (0.98) due to shared core structures but differ in solubility and acidity.

Q & A

Q. What computational approaches predict binding modes with biological targets?

Q. Comparative Reactivity of Indazole Derivatives

| Compound | C3 Reactivity (Relative Rate) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 6-Cl-1H-indazole-3-carboxamide | 1.0 (Reference) | 450 ± 30 (Kinase X) |

| 6-Br Analog | 0.7 | 620 ± 45 |

| Non-halogenated | 2.1 | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.